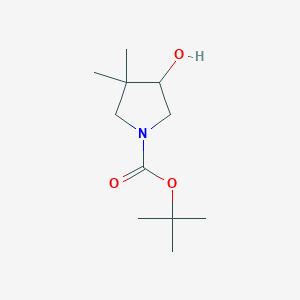

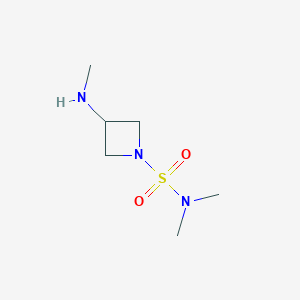

![molecular formula C10H15NO3 B1480573 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid CAS No. 2092803-71-7](/img/structure/B1480573.png)

5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid

Vue d'ensemble

Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities .

Synthesis Analysis

The synthesis of similar compounds, such as pyrrolo [1,2-a]indoles, has been a topic of interest in recent years . One of the most efficient methods of synthesis involves N-acyliminium cyclization . The synthesis of polycyclic compounds with a novel, isoxazolo [5’,4’:3,4]pyrrolo [1,2-a]azepine core, has been achieved by the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system .Molecular Structure Analysis

The molecular structure of similar compounds, such as Stemona alkaloids, is usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve cyclization of the N-acyliminium cation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using nuclear magnetic resonance data .Applications De Recherche Scientifique

Synthesis of Novel Polycyclic Compounds

This compound serves as a precursor in the synthesis of novel polycyclic structures, such as isoxazolopyrroloazepines . These structures are significant due to their presence in various natural products and potential medicinal properties.

Antitussive and Insecticidal Activities

Derivatives of pyrroloazepine have been found to exhibit antitussive (cough suppressing) and insecticidal activities . Research into these applications could lead to the development of new therapeutic agents and pesticides.

Larvicidal and Antimicrobial Properties

Some derivatives also show larvicidal effects against certain insect larvae and possess antimicrobial properties, which could be useful in developing treatments for infectious diseases .

Acetylcholinesterase Inhibition

Compounds with a pyrroloazepine core have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . This application has significant implications for the treatment of such conditions.

Antibacterial, Antifungal, and Antiviral Activities

Pyrroloazepine derivatives have demonstrated a range of activities against bacterial, fungal, and viral pathogens, indicating their potential as broad-spectrum antimicrobial agents .

Kinase Inhibition

These compounds have shown activity in inhibiting kinases, enzymes that play a crucial role in signal transduction within cells. This suggests potential applications in cancer therapy, as kinase inhibitors can disrupt proliferative signaling pathways in tumor cells .

Drug Discovery and Medicinal Chemistry

The structural motif of pyrroloazepine is an attractive scaffold for drug discovery. Its incorporation into new compounds can lead to the development of drugs with diverse therapeutic effects .

Alkaloid Synthesis

Pyrroloazepine is a key structural element in alkaloids isolated from plants of the Stemonaceae family. These alkaloids have sparked interest due to their unique structures and biological activities .

Orientations Futures

Mécanisme D'action

Target of Action

The compound 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is structurally related to a group of compounds known as Stemona alkaloids . These alkaloids are known to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission. Therefore, it is plausible that this compound may also target AChE.

Propriétés

IUPAC Name |

5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOWUQASBFMFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCN2C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)

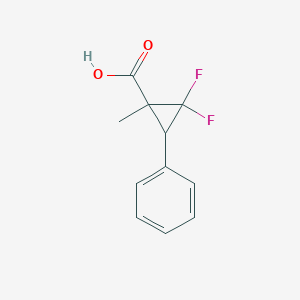

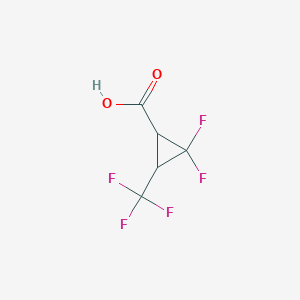

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)

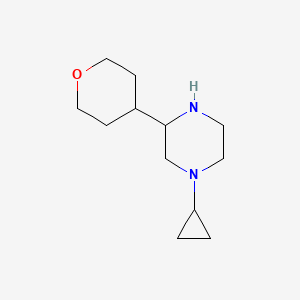

![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)

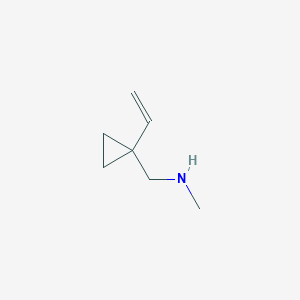

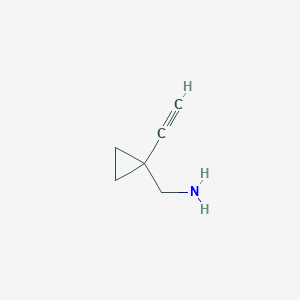

![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)

![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)

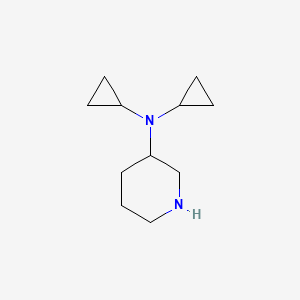

![N-methylspiro[2.3]hexan-4-amine](/img/structure/B1480507.png)